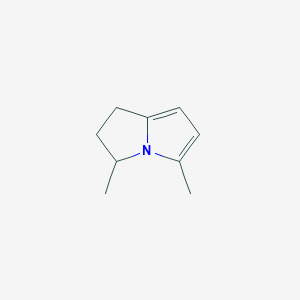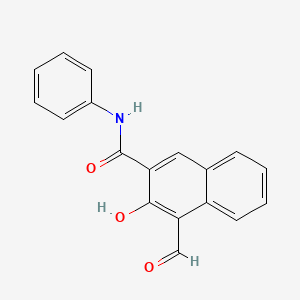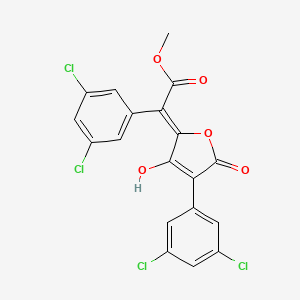
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a furan ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester typically involves multiple steps. One common method includes the chlorination of bromoacetophenone followed by a reaction with ammonia to obtain the desired product . The reaction conditions often require controlled temperatures and the use of solvents like alcohol and ether to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes followed by purification steps to ensure the desired purity and yield. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzeneacetic acid, 3,5-dichloro-alpha-(4-(3,5-dichlorophenyl)-3-hydroxy-5-oxo-2(5H)-furanylidene)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,5-dichloro-α-oxobenzeneacetate: This compound shares a similar core structure but differs in the ester group, which can influence its reactivity and applications.
4-Amino-3,5-dichloro-alpha-bromoacetophenone: Another related compound with similar functional groups but different substituents, affecting its chemical behavior and uses.
Propriétés
Numéro CAS |
54805-72-0 |
|---|---|
Formule moléculaire |
C19H10Cl4O5 |
Poids moléculaire |
460.1 g/mol |
Nom IUPAC |
methyl (2Z)-2-(3,5-dichlorophenyl)-2-[4-(3,5-dichlorophenyl)-3-hydroxy-5-oxofuran-2-ylidene]acetate |
InChI |
InChI=1S/C19H10Cl4O5/c1-27-18(25)15(9-4-12(22)7-13(23)5-9)17-16(24)14(19(26)28-17)8-2-10(20)6-11(21)3-8/h2-7,24H,1H3/b17-15- |
Clé InChI |
RNUFZOVWXJZZQM-ICFOKQHNSA-N |
SMILES isomérique |
COC(=O)/C(=C\1/C(=C(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)O)/C3=CC(=CC(=C3)Cl)Cl |
SMILES canonique |
COC(=O)C(=C1C(=C(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)O)C3=CC(=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3,7-Dimethylocta-1,6-dien-3-yl)oxy]-N-methylmethanamine](/img/structure/B14644680.png)
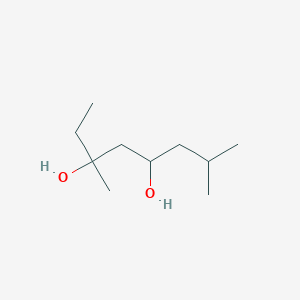
![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
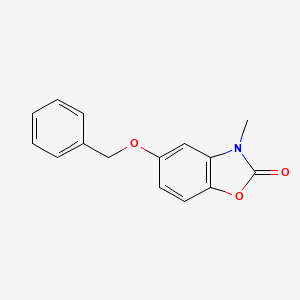
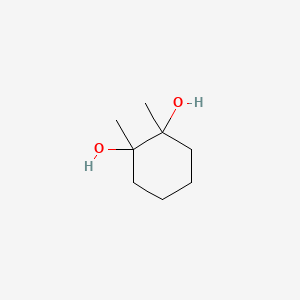
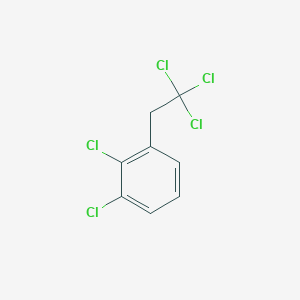
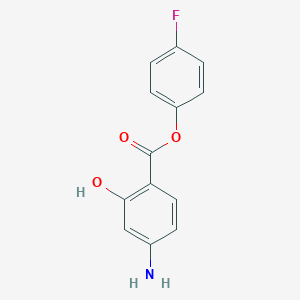
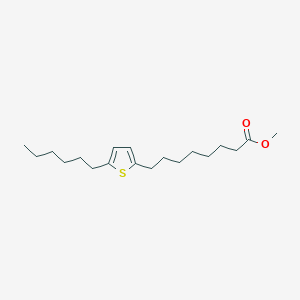
![3-{[(4-Methoxyphenyl)methyl]amino}propanenitrile](/img/structure/B14644718.png)
![1-{[4-(Diethylamino)phenyl]amino}ethanesulfonic acid](/img/structure/B14644720.png)
